molecular formula C3H8Cl3N B3020243 (2,2-Dichloroethyl)(methyl)amine hydrochloride CAS No. 1803594-22-0

(2,2-Dichloroethyl)(methyl)amine hydrochloride

Cat. No.: B3020243
CAS No.: 1803594-22-0
M. Wt: 164.45
InChI Key: RGGWJTKZUZOONZ-UHFFFAOYSA-N
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Description

(2,2-Dichloroethyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C3H8Cl3N. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its two chlorine atoms attached to an ethyl group, which is further bonded to a methylamine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloroethyl)(methyl)amine hydrochloride typically involves the reaction of 2,2-dichloroethanol with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Starting Materials: 2,2-dichloroethanol and methylamine.

    Reaction Conditions: The reaction is carried out in an aqueous medium with hydrochloric acid as a catalyst.

    Procedure: 2,2-dichloroethanol is added to a solution of methylamine in water, followed by the addition of hydrochloric acid. The mixture is stirred at room temperature until the reaction is complete.

    Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then subjected to purification steps, including distillation and crystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloroethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction can lead to the formation of simpler amines or hydrocarbons.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted amines or alcohols.

    Oxidation: Formation of oxides or chlorinated hydrocarbons.

    Reduction: Formation of simpler amines or hydrocarbons.

Scientific Research Applications

(2,2-Dichloroethyl)(methyl)amine hydrochloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dichloroethyl)(methyl)amine hydrochloride involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating substitution reactions. The compound can also form covalent bonds with biological molecules, affecting their function and activity. The molecular targets include enzymes and proteins, where it can inhibit or modify their activity through covalent modification.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl)amine: Similar structure but with two chloroethyl groups attached to the nitrogen atom.

    Mechlorethamine: An antineoplastic agent with a similar structure, used in chemotherapy.

    Chlormethine: Another nitrogen mustard compound used in medical applications.

Uniqueness

(2,2-Dichloroethyl)(methyl)amine hydrochloride is unique due to its specific substitution pattern and reactivity. The presence of both methyl and dichloroethyl groups provides distinct chemical properties, making it suitable for various applications that other similar compounds may not fulfill.

Biological Activity

(2,2-Dichloroethyl)(methyl)amine hydrochloride, with the molecular formula C₃H₈Cl₃N and a molecular weight of 130.02 g/mol, is a compound of interest in pharmacological research due to its notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves chlorination reactions. The most common methods include:

  • Reaction with Thionyl Chloride : This method involves reacting 2-(methylamino)ethanol with thionyl chloride to form the hydrochloride salt. The reaction can be summarized as follows:
2 methylamino ethanol+Thionyl chloride 2 2 Dichloroethyl methyl amine hydrochloride+byproducts\text{2 methylamino ethanol}+\text{Thionyl chloride}\rightarrow \text{ 2 2 Dichloroethyl methyl amine hydrochloride}+\text{byproducts}
  • Use of Sulfuryl Dichloride : An alternative method employs sulfuryl dichloride under controlled conditions to achieve similar yields .

Pharmacological Context

This compound has been studied for its effects on various cellular processes. Key findings include:

  • Cell Culture Buffering : The compound acts as a non-ionic organic buffering agent in cell cultures, maintaining pH levels conducive to biological reactions (pH range 6 to 8.5). This property is crucial for optimizing conditions for cell growth and metabolic activity.
  • Interaction with Biological Macromolecules : Its structural properties suggest potential interactions with proteins and nucleic acids, which may lead to applications in drug development and therapeutic interventions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds with similar dichlorinated structures. For instance:

  • A study evaluated several dichloric compounds for their ability to inhibit tumor growth in U87 glioblastoma models. Although this compound was not directly tested, related compounds demonstrated significant anticancer activity by inhibiting pyruvate dehydrogenase kinase (PDK), restoring normal metabolic profiles in tumor cells and inducing apoptosis .
  • Case Study : In vivo experiments indicated that cationic dichloric compounds could effectively inhibit tumor growth without substantial cytotoxicity at high concentrations, suggesting a favorable therapeutic index .

The biological activity of this compound may involve several mechanisms:

  • Neuromuscular Blockade Antagonism : At specific concentrations, it has been shown to antagonize neuromuscular blockade caused by clostridial neurotoxins without irreversible changes in tissue function. This antagonism occurs by preventing the internalization of toxins at cholinergic nerve endings .
  • Concentration-Dependent Effects : The compound exhibits a dual role where low concentrations stimulate biological activity while high concentrations can inhibit it. This characteristic is critical for its potential therapeutic applications in managing toxicity associated with neurotoxic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure CharacteristicsBiological Activity
(2,2-Dichloroethyl)(methyl)amineContains dichloroethyl groupAntagonizes neurotoxins; potential anticancer effects
Dichloroacetate (DCA)Inhibitor of PDKInduces apoptosis in cancer cells; requires high doses
Methylamine HydrochlorideSimple amine structureExhibits concentration-dependent effects on neuromuscular function

Properties

IUPAC Name

2,2-dichloro-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGWJTKZUZOONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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